2,2-difluoro-2-(4-fluorophenoxy)-N-propylacetamide

Catalog No.
S3324399
CAS No.
338792-58-8
M.F
C11H12F3NO2
M. Wt
247.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-difluoro-2-(4-fluorophenoxy)-N-propylacetamide

CAS Number

338792-58-8

Product Name

2,2-difluoro-2-(4-fluorophenoxy)-N-propylacetamide

IUPAC Name

2,2-difluoro-2-(4-fluorophenoxy)-N-propylacetamide

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

InChI

InChI=1S/C11H12F3NO2/c1-2-7-15-10(16)11(13,14)17-9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3,(H,15,16)

InChI Key

IIBWJTGYLXOFFH-UHFFFAOYSA-N

SMILES

CCCNC(=O)C(OC1=CC=C(C=C1)F)(F)F

Canonical SMILES

CCCNC(=O)C(OC1=CC=C(C=C1)F)(F)F
DFPA, also known as TAK-659, is a small molecule inhibitor of the spleen tyrosine kinase (SYK) signaling pathway. SYK is a protein tyrosine kinase that plays an important role in mediating immune cell activation, proliferation, and differentiation. Inhibition of SYK has been shown to be effective in treating various autoimmune diseases, such as rheumatoid arthritis and lupus, as well as B-cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma.
DFPA has a molecular weight of 359.36 g/mol and a chemical formula of C16H16F3NO2. It is a white to off-white powder that is soluble in dimethyl sulfoxide, ethanol, and methanol. DFPA has a melting point of 153°C and a boiling point of 505.8°C at 760 mmHg. It is stable under normal conditions of use and storage.
DFPA can be synthesized through a multi-step process, starting from commercially available starting materials. The synthesis involves several key steps, including the condensation of 4-fluorophenol with propionyl chloride to form 4-fluorophenylpropionyl chloride, the reaction of the resulting chloro compound with 2,2-difluoro-2-(bromomethyl)propanenitrile to form 2,2-difluoro-2-(4-fluorophenoxy)propionyl chloride, and the reaction of the resulting chloro compound with N-propylamine to form DFPA. The product can be characterized using analytical methods such as nuclear magnetic resonance spectroscopy and mass spectrometry.
DFPA can be analyzed using various analytical methods such as high-performance liquid chromatography, gas chromatography-mass spectrometry, ultraviolet-visible spectroscopy, and Fourier-transform infrared spectroscopy. These methods can be used to determine the purity, identity, and concentration of DFPA in various samples.
DFPA has been shown to inhibit SYK activation and downstream signaling pathways in various immune cell types, including B-cells, T-cells, and mast cells. It has been shown to be effective in preclinical models of autoimmune diseases and B-cell malignancies. DFPA also has a favorable pharmacokinetic and pharmacodynamic profile, with good oral bioavailability and long half-life.
DFPA has been shown to be generally well-tolerated in preclinical studies, with no significant toxicity or adverse effects observed at therapeutic doses. However, further studies are needed to fully evaluate the safety and toxicity of DFPA in humans.
DFPA has potential applications in various fields of research and industry, including autoimmune diseases, B-cell malignancies, and allergies. It can also be used as a tool compound to study the role of SYK in immune cell signaling and function.
DFPA is currently in clinical trials for the treatment of B-cell malignancies and autoimmune diseases. Several studies have also been conducted to evaluate the pharmacokinetic and pharmacodynamic properties of DFPA in preclinical models.
DFPA has the potential to be an effective treatment for various autoimmune diseases and B-cell malignancies. It can also be used as a research tool to study the role of SYK in immune cell signaling and function. Additionally, DFPA has potential applications in the treatment of allergies and other inflammatory disorders.
Despite its potential applications, DFPA has some limitations that need to be addressed. For example, its long-term safety and toxicity in humans need to be fully evaluated. Additionally, its effectiveness in different patient populations and disease states needs to be studied. Further research is also needed to explore the potential uses of DFPA in other fields, such as neurology and oncology.
1. Investigating the mechanisms of SYK inhibition by DFPA and its effects on immune cell function in different cell types.
2. Evaluating the efficacy of DFPA in combination with other drugs for the treatment of various autoimmune diseases and B-cell malignancies.
3. Exploring the potential of DFPA as a treatment for other inflammatory disorders, such as asthma and chronic obstructive pulmonary disease.
4. Investigating the potential effects of DFPA on the central nervous system and its potential applications in neurology.
5. Studying the potential use of DFPA as a chemo-sensitizing agent in cancer therapy.
6. Developing new analytical methods for the detection and quantification of DFPA in various samples.
7. Investigating the pharmacokinetic and pharmacodynamic properties of DFPA in different patient populations and disease states.
8. Exploring the potential of DFPA as a research tool for the study of immune cell signaling and function.
9. Developing new formulations of DFPA for improved delivery and effectiveness.
10. Evaluating the long-term safety and toxicity of DFPA in humans.

XLogP3

3

Dates

Modify: 2023-08-19

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